

Corynecin IV molecular weight and formula

C13H16N2O6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Corynecin IV*

Cat. No.: *B1140446*

[Get Quote](#)

Corynecin IV: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin IV is a member of the corynecin complex, a group of natural products isolated from *Corynebacterium hydrocarbolicastus*. These compounds are structurally related to chloramphenicol and exhibit antibacterial activity. This document provides a technical overview of **Corynecin IV**, including its physicochemical properties, and available information on its biological activity and mechanism of action, drawing parallels with related compounds where specific data for **Corynecin IV** is unavailable.

Physicochemical Properties of Corynecin IV

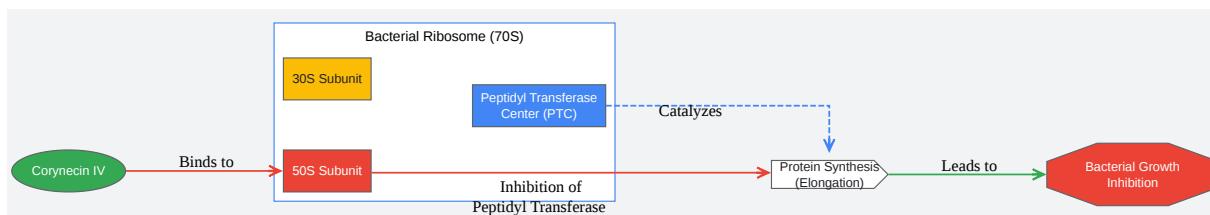
Corynecin IV is characterized by the chemical formula $C_{13}H_{16}N_2O_6$ and a molecular weight of approximately 296.28 g/mol. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	$C_{13}H_{16}N_2O_6$	N/A
Molecular Weight	296.28 g/mol	N/A
CAS Number	40958-11-0	N/A

Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for **Corynecin IV** against a comprehensive panel of bacteria are not readily available in the public domain, the corynecin complex, in general, has been reported to be active against both Gram-positive and Gram-negative bacteria. For context, Table 2 provides representative MIC values for chloramphenicol, a structurally and functionally related antibiotic, against common bacterial strains. It is important to note that these values are for chloramphenicol and may not directly reflect the potency of **Corynecin IV**.

Bacterial Strain	Antibiotic	MIC (μ g/mL)
Staphylococcus aureus	Chloramphenicol	2 - 8
Escherichia coli	Chloramphenicol	2 - 4
Pseudomonas aeruginosa	Chloramphenicol	8 - >128


Note: These MIC values are representative for Chloramphenicol and are provided for comparative purposes. Specific MIC values for **Corynecin IV** are not currently available.

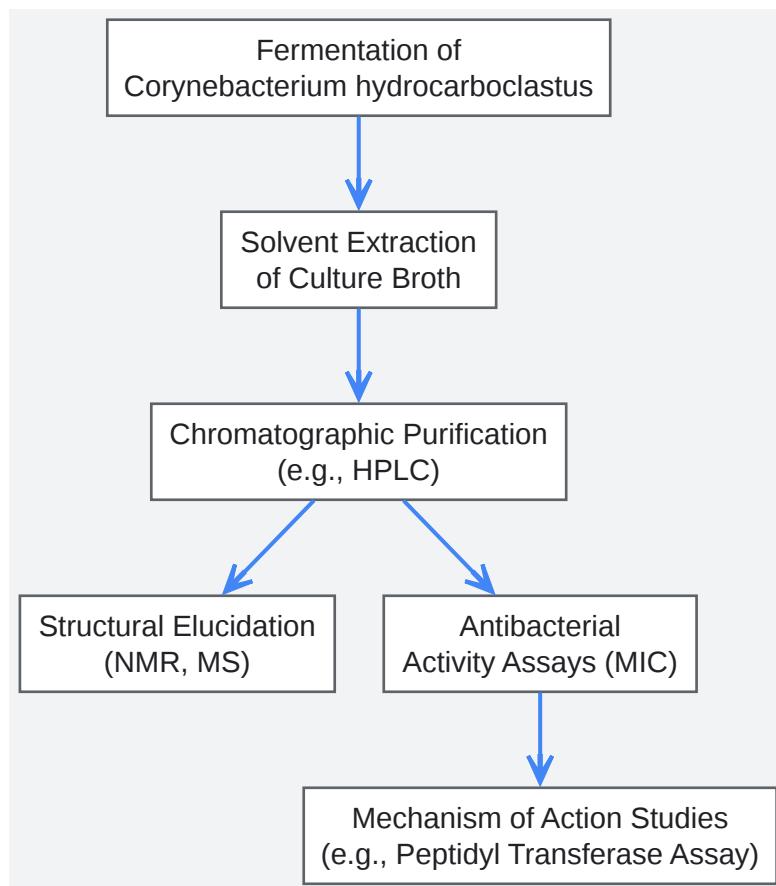
Mechanism of Action: Inhibition of Protein Synthesis

It is highly probable that **Corynecin IV**, like its structural analog chloramphenicol, acts by inhibiting bacterial protein synthesis. This mechanism involves the binding to the 50S ribosomal subunit and subsequent inhibition of the peptidyl transferase enzyme. This enzyme is crucial for the formation of peptide bonds between amino acids, an essential step in protein elongation.

Signaling Pathway: Interference with Bacterial Translation

The binding of **Corynecin IV** to the bacterial ribosome is expected to disrupt the normal translation process, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.

[Click to download full resolution via product page](#)


Caption: Proposed mechanism of action for **Corynecin IV**.

Experimental Protocols

Detailed experimental protocols specifically for **Corynecin IV** are not widely published. However, standard methodologies for the isolation, purification, and characterization of similar natural products can be adapted.

General Workflow for Isolation and Characterization

The following diagram illustrates a general workflow that could be applied for the study of **Corynecin IV**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **Corynecin IV** research.

Protocol: Inhibition of Peptidyl Transferase Activity (Conceptual)

A common method to assess the inhibition of peptidyl transferase is the "fragment reaction" assay. A detailed protocol specific to **Corynecin IV** would need to be empirically developed.

- Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., *E. coli*).
- Substrate Preparation: Synthesize or obtain a radiolabeled peptidyl-tRNA fragment (e.g., N-acetyl-[³H]Phe-tRNA) and a puromycin acceptor substrate.
- Inhibition Assay:

- Incubate the ribosomes with varying concentrations of **Corynecin IV**.
- Initiate the reaction by adding the radiolabeled donor and acceptor substrates.
- Allow the reaction to proceed for a defined time at an optimal temperature.
- Product Analysis:
 - Stop the reaction and extract the N-acetyl-[³H]Phe-puromycin product.
 - Quantify the product formation using liquid scintillation counting.
- Data Analysis:
 - Calculate the percentage of inhibition at each **Corynecin IV** concentration.
 - Determine the IC₅₀ value, which is the concentration of **Corynecin IV** that inhibits 50% of the peptidyl transferase activity.

Conclusion

Corynecin IV represents a potentially interesting antibacterial compound from a natural source. Its structural similarity to chloramphenicol strongly suggests a mechanism of action involving the inhibition of bacterial protein synthesis. However, a significant lack of specific experimental data for **Corynecin IV** in the public domain highlights the need for further research to fully characterize its antibacterial spectrum, potency, and precise molecular interactions with the bacterial ribosome. The experimental frameworks provided in this document offer a starting point for researchers interested in exploring the therapeutic potential of this and other related natural products.

- To cite this document: BenchChem. [Corynecin IV molecular weight and formula C₁₃H₁₆N₂O₆]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1140446#corynecin-iv-molecular-weight-and-formula-c13h16n2o6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com